Apraclonidine hydrochloride
Overview
Description
Apraclonidine hydrochloride is a sympathomimetic compound primarily used in the treatment of glaucoma. It is an alpha-2 adrenergic receptor agonist and a weak alpha-1 adrenergic receptor agonist. This compound is known for its ability to reduce intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow .
Mechanism of Action
Target of Action
Apraclonidine hydrochloride primarily targets the alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of intraocular pressure. Apraclonidine also stimulates alpha-1 receptors to a lesser extent .
Mode of Action
Apraclonidine is a relatively selective alpha-2 adrenergic receptor agonist. It binds to these receptors and stimulates them, leading to a series of biochemical reactions . The exact mechanism of action is unknown, but studies suggest that Apraclonidine reduces aqueous humor production through the constriction of afferent ciliary process vessels and increases uveoscleral outflow .
Biochemical Pathways
Apraclonidine’s interaction with alpha-2 adrenergic receptors triggers a cascade of events that ultimately lead to a decrease in intraocular pressure. This is achieved by reducing the production of aqueous humor and increasing uveoscleral outflow . Additionally, Apraclonidine inhibits the production of cyclic adenosine monophosphate (AMP) by inhibiting adenylate cyclase .
Pharmacokinetics
It is known that the drug has a protein binding of 987% and an elimination half-life of 8 hours .
Result of Action
The primary result of Apraclonidine’s action is a significant lowering of intraocular pressure with minimal effects on cardiovascular and pulmonary parameters . This makes it an effective treatment for conditions like glaucoma and ocular hypertension .
Action Environment
The efficacy and stability of Apraclonidine can be influenced by various environmental factors. For instance, the drug is typically administered topically as an ophthalmic solution, and its concentration can impact its effectiveness . It is usually administered at a concentration of 1% for the prevention and treatment of post-surgical intraocular pressure elevation and 0.5% for short-term adjunctive therapy in patients on maximally tolerated medical therapy who require additional reduction of intraocular pressure .
Biochemical Analysis
Biochemical Properties
Apraclonidine hydrochloride interacts with α2 adrenergic receptors and to a lesser extent with α1 adrenergic receptors . The nature of these interactions involves binding to these receptors, triggering a series of biochemical reactions that lead to its therapeutic effects .
Cellular Effects
This compound has significant effects on various types of cells, particularly those in the eye. It lowers intraocular pressure by reducing aqueous humor production and increasing uveoscleral outflow . This influence on cell function impacts cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its relatively selective agonistic action on α2 adrenergic receptors and to a lesser extent on α1 receptors . It reduces aqueous humor production through the constriction of afferent ciliary process vessels and increases uveoscleral outflow .
Temporal Effects in Laboratory Settings
This compound has a peak ocular hypotensive effect occurring at two hours post-dosing
Dosage Effects in Animal Models
It is known that this compound significantly lowers intraocular pressure with minimal effects on cardiovascular and pulmonary parameters .
Metabolic Pathways
Its mechanism of action suggests it may interact with enzymes or cofactors involved in the production and outflow of aqueous humor in the eye .
Transport and Distribution
Given its topical administration and effects on the eye, it is likely to interact with transporters or binding proteins in ocular tissues .
Subcellular Localization
Given its mechanism of action, it is likely to interact with adrenergic receptors located on the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of apraclonidine hydrochloride involves the reaction of 2,6-dichloroaniline with imidazoline. The process typically includes the following steps:
Formation of the imidazoline ring: This is achieved by reacting ethylenediamine with a suitable aldehyde or ketone.
Coupling with 2,6-dichloroaniline: The imidazoline ring is then coupled with 2,6-dichloroaniline under controlled conditions to form apraclonidine.
Hydrochloride formation: The final step involves converting apraclonidine to its hydrochloride salt by reacting it with hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Apraclonidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atoms on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen substitution reactions typically involve reagents like sodium iodide in acetone
Major Products Formed
Scientific Research Applications
Apraclonidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving adrenergic receptor agonists.
Biology: Research on its effects on cellular signaling pathways and receptor interactions.
Medicine: Primarily used in the treatment of glaucoma and for the prevention of intraocular pressure spikes post-surgery
Industry: Employed in the development of ophthalmic solutions and other pharmaceutical formulations
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another alpha-2 adrenergic receptor agonist used in the treatment of hypertension and glaucoma.
Brimonidine: A more selective alpha-2 adrenergic receptor agonist with similar applications in glaucoma therapy.
Pilocarpine: A cholinergic agonist used in glaucoma treatment but with a different mechanism of action
Uniqueness
Apraclonidine hydrochloride is unique due to its relatively selective alpha-2 adrenergic receptor agonistic activity combined with weak alpha-1 adrenergic receptor agonistic properties. This combination allows it to effectively reduce intraocular pressure with minimal cardiovascular side effects, making it a valuable therapeutic agent in ophthalmology .
Properties
IUPAC Name |
2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2,12H2,(H2,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQYGBJVDRBCHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045749 | |
Record name | Apraclonidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73218-79-8, 66711-21-5 | |
Record name | Apraclonidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73218-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apraclonidine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073218798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apraclonidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Aminoclonidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 73218-79-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APRACLONIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2VW67N38H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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